molecular formula C11H14O B8658011 1-(2-methoxyphenyl)-2-methylprop-1-ene CAS No. 6026-72-8

1-(2-methoxyphenyl)-2-methylprop-1-ene

Cat. No. B8658011
M. Wt: 162.23 g/mol
InChI Key: HMUITPMEJBPWCN-UHFFFAOYSA-N
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Patent
US06858600B2

Procedure details

A solution of 1-(2-methoxyphenyl)-2-methylpropene (9a) (3.37 g, 20.8 mmol) and 10% Pd/C (300 mg) in 100 ml of anhydrous EtOH at rt was hydrogenated at 60 psi until complete conversion was determined by GC/MS (9 h). The reaction mixture was filtered through celite and concentrated in vacuo to yield 2.87 g of a clear oil (84%): 1H NMR (500 MHz, CDCl3) δ 0.90 (d, J=6.6 Hz, 6H), 1.92 (m, 1H), 2.49 (d, J=7.1 Hz, 2H), 3.82 (s, 3H), 6.88 (m, 2H), 7.10 (d, J=8.9 Hz, 1H), 7.18 (t, J=8.0 Hz, 1H); 13C NMR (125 MHz, CDCl3) δ 22.55, 28.64, 39.43, 55.22, 110.27, 120.07, 126.80, 130.22, 130.80, 157.70; HRMS (EI) Calcd for C11H16O: 164.1201. Found 164.1207.
Quantity
3.37 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mg
Type
catalyst
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH:9]=[C:10]([CH3:12])[CH3:11]>CCO.[Pd]>[CH2:9]([C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[O:2][CH3:1])[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
COC1=C(C=CC=C1)C=C(C)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
300 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at rt
CUSTOM
Type
CUSTOM
Details
was determined by GC/MS (9 h)
Duration
9 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=C(C=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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